Technical Guide: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Design
Technical Guide: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Design
The following technical guide details the mechanism, application, and experimental protocols for Thalidomide-5-O-C13-NH2 (hydrochloride) . This document is structured for researchers utilizing this compound as a critical intermediate (E3 ligase ligand-linker conjugate) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Identity & Chemical Architecture
Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of thalidomide designed exclusively as a "warhead-linker" module for PROTAC synthesis. It bridges the Cereblon (CRBN) E3 ligase and a Target Protein of Interest (POI).[1][2]
Chemical Structure Analysis[3]
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Warhead (CRBN Ligand): 5-hydroxythalidomide. The glutarimide ring remains intact to preserve binding affinity for the tri-tryptophan pocket of CRBN.
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Exit Vector (5-O-): The ether linkage at the 5-position of the phthalimide ring directs the linker away from the CRBN binding interface, minimizing steric clashes that could compromise binary affinity.
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Linker (C13 Alkyl): A 13-carbon linear alkyl chain. This hydrophobic spacer (~16–18 Å extended length) provides significant reach, enabling the recruitment of POIs with deeply buried binding pockets or requiring substantial separation from the E3 ligase to adopt a stable ternary complex.
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Functional Handle (-NH2): A primary amine supplied as a hydrochloride salt to enhance stability and water solubility prior to conjugation. It is designed to react with carboxylic acid-functionalized POI ligands via amide coupling.
| Property | Specification | Impact on Experiment |
| Molecular Role | E3 Ligase Ligand-Linker | Pre-assembled module reduces synthetic steps. |
| Linker Type | Alkyl (Hydrophobic) | High cell permeability; requires organic co-solvents (DMSO/DMF) during synthesis. |
| Salt Form | Hydrochloride (HCl) | Prevents oxidation of the amine; improves shelf-life. |
| Linker Length | ~13 Carbon atoms | Optimized for "long-reach" targets; may induce unique ternary geometries compared to PEG linkers. |
Mechanism of Action (MoA)
The mechanism of Thalidomide-5-O-C13-NH2 is bipartite: it must first function as a chemical reagent to form a PROTAC, and subsequently, the resulting PROTAC executes the biological degradation.
Biological Mechanism: Induced Proximity
Once conjugated to a POI ligand, the moiety operates via the Ubiquitin-Proteasome System (UPS) .[1]
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Binary Binding (CRBN): The glutarimide face of the thalidomide moiety intercalates into the CRBN surface (specifically interacting with Trp380, Trp386, and Trp400).
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Binary Binding (POI): The ligand domain (conjugated to the -NH2) binds the target protein.
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Ternary Complex Formation: The C13 linker acts as a flexible tether, allowing CRBN and the POI to come into proximity. The hydrophobicity of the alkyl chain can sometimes facilitate "sticky" interactions with protein surfaces, stabilizing the ternary complex (cooperativity,
). -
Ubiquitination: The CRL4-CRBN E3 ligase complex recruits E2 ubiquitin-conjugating enzymes, transferring ubiquitin to surface lysines on the POI.
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Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
Visualization of Signaling Pathway
The following diagram illustrates the flow from chemical conjugation to biological degradation.
Figure 1: From synthesis to degradation. The C13 linker facilitates the formation of the Ternary Complex, the rate-limiting step in PROTAC efficacy.
Experimental Protocols
Reconstitution & Storage
The C13 alkyl chain renders this molecule significantly more hydrophobic than PEG-based linkers. Proper handling is critical to prevent precipitation.
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Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent. Avoid water or aqueous buffers for stock preparation.
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Concentration: Prepare stock solutions at 10–50 mM.
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Storage: Aliquot immediately into single-use vials. Store at -80°C.
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Self-Validating Check: Upon thawing, vortex for 30 seconds and centrifuge. If a pellet is visible, the compound has aggregated; sonicate at 40°C to redissolve.
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Conjugation Protocol (Amide Coupling)
This protocol describes coupling Thalidomide-5-O-C13-NH2 (HCl) to a POI ligand containing a carboxylic acid (-COOH).
Reagents:
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POI Ligand-COOH (1.0 eq)
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Thalidomide-5-O-C13-NH2 HCl (1.0 – 1.2 eq)
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HATU (1.2 eq) or EDC/NHS
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DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 eq)
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Solvent: DMF (N,N-Dimethylformamide), Anhydrous.
Step-by-Step Workflow:
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Activation: Dissolve the POI Ligand-COOH in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
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Why: Pre-activation minimizes side reactions with the thalidomide glutarimide ring (which is sensitive to base hydrolysis).
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Coupling: Add Thalidomide-5-O-C13-NH2 HCl (dissolved in minimal DMF) to the reaction mixture. Add remaining DIPEA (to neutralize the HCl salt and maintain basicity for the amine).
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Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
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Target Mass: Mass(Ligand) + Mass(Thal-Linker) - Mass(H2O).
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Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% Formic Acid.
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Purification: Purify via Reverse-Phase HPLC (C18 column).
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Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The C13 chain will cause the product to elute late (high organic percentage).
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Validation: CRBN Binding Assay (TR-FRET)
Before testing cellular degradation, verify that the C13 linker has not disrupted CRBN binding.
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Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
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Tracer: Thalidomide-Red (fluorophore conjugate).
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Protein: CRBN-DDB1 complex (His-tagged) + Anti-His-Tb (Terbium cryptate donor).
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Procedure:
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Incubate CRBN complex with the synthesized PROTAC (serial dilution) and Thalidomide-Red tracer.
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If the PROTAC binds CRBN, it displaces the tracer, reducing the FRET signal (665 nm / 620 nm ratio).
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Success Criteria: IC50 should be within 5-fold of the parent Thalidomide (< 5 µM typically).
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Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Hydrolysis of Thalidomide ring | Reduce DIPEA equivalents; ensure DMF is anhydrous; keep reaction time < 4 hours. |
| Product Precipitation | C13 Hydrophobicity | Use a co-solvent system (DMF/DCM) or increase temperature to 35°C during coupling. |
| No Degradation in Cells | "Hook Effect" or Permeability | Perform a concentration-response curve. High concentrations (>10 µM) often inhibit ternary complex formation (Hook Effect). |
| Poor Solubility in Media | High LogP (Lipophilicity) | Formulate the final PROTAC as a mesylate or hydrochloride salt before biological testing. |
References
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Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.
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Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
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Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617.
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MedChemExpress. "Thalidomide-5-O-C13-NH2 hydrochloride Product Information." MedChemExpress. (Referenced for chemical identity and salt form confirmation).
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Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809.
